molecular formula C18H20N2O5S2 B3315824 N-benzyl-N-methyl-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide CAS No. 951895-48-0

N-benzyl-N-methyl-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide

Cat. No.: B3315824
CAS No.: 951895-48-0
M. Wt: 408.5 g/mol
InChI Key: RRJUBTSPADIQEE-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a complex organic compound that features a benzyl group, a methyl group, and a sulfonamide group attached to a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of benzyl chloride with methylamine to form N-benzyl-N-methylamine. This intermediate is then reacted with 4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidine-2-sulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-benzyl-N-methyl-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-methyl-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide
  • N-benzyl-2-methyl-4-nitroaniline
  • 4-methylbenzylamine-4-methyl-benzenesulfonamide

Uniqueness

This compound is unique due to its combination of a thiazolidine ring and a sulfonamide group. This structural feature imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

IUPAC Name

N-benzyl-N-methyl-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S2/c1-14-13-26(22,23)20(18(14)21)16-8-10-17(11-9-16)27(24,25)19(2)12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJUBTSPADIQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-N-methyl-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-N-methyl-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-benzyl-N-methyl-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide
Reactant of Route 4
N-benzyl-N-methyl-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide
Reactant of Route 5
N-benzyl-N-methyl-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide
Reactant of Route 6
N-benzyl-N-methyl-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide

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